molecular formula C9H9N3O2 B034004 N-(2-oxo-3H-benzimidazol-1-yl)acetamide CAS No. 102616-87-5

N-(2-oxo-3H-benzimidazol-1-yl)acetamide

Cat. No.: B034004
CAS No.: 102616-87-5
M. Wt: 191.19 g/mol
InChI Key: XFFKJCKBEUGOTD-UHFFFAOYSA-N
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Description

N-(2-oxo-3H-benzimidazol-1-yl)acetamide is a heterocyclic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry. This compound is of interest due to its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-3H-benzimidazol-1-yl)acetamide typically involves the condensation of o-phenylenediamine with acetic anhydride, followed by cyclization and oxidation steps. The general synthetic route can be summarized as follows:

    Condensation: o-Phenylenediamine reacts with acetic anhydride to form N-(2-acetamidophenyl)acetamide.

    Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring.

    Oxidation: The final step involves oxidation to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-3H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different benzimidazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various benzimidazole derivatives, while substitution reactions can introduce different functional groups onto the benzimidazole ring.

Scientific Research Applications

N-(2-oxo-3H-benzimidazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-3H-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar core structure.

    N-(1H-benzimidazol-2-yl)acetamide: A closely related derivative.

    2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetamide: Another heterocyclic compound with similar properties.

Uniqueness

N-(2-oxo-3H-benzimidazol-1-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name

N-(2-oxo-3H-benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6(13)11-12-8-5-3-2-4-7(8)10-9(12)14/h2-5H,1H3,(H,10,14)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFKJCKBEUGOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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